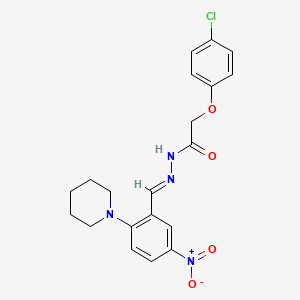![molecular formula C22H25N3O2 B5711071 N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5711071.png)
N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as BODIPY-TMB, is a fluorescent probe used in scientific research for the detection of hydrogen peroxide (H2O2). This compound is a derivative of benzamide and contains an oxadiazole moiety as a fluorescent group.
作用機序
N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide works by reacting with H2O2 to form a fluorescent product. The reaction involves the oxidation of the oxadiazole moiety, which leads to the formation of a highly fluorescent compound. This reaction is specific for H2O2 and does not occur with other reactive oxygen species (ROS) such as superoxide anion (O2•-) or hydroxyl radical (•OH).
Biochemical and Physiological Effects:
This compound has no direct biochemical or physiological effects on cells or tissues. However, it can be used to monitor the levels of H2O2, which is an important signaling molecule involved in various physiological processes such as cell proliferation, apoptosis, and immune response. Elevated levels of H2O2 have been associated with oxidative stress, which can lead to cellular damage and disease.
実験室実験の利点と制限
The advantages of using N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide as a fluorescent probe for H2O2 detection include its high selectivity and sensitivity, as well as its compatibility with various biological systems. Additionally, this compound is easy to use and does not require any specialized equipment. However, the limitations of this compound include its limited stability and photobleaching, which can affect the accuracy of the measurements.
将来の方向性
There are several future directions for the application of N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in scientific research. One potential direction is the development of new fluorescent probes based on this compound for the detection of other ROS and reactive nitrogen species (RNS). Additionally, the use of this compound in combination with other imaging techniques such as confocal microscopy and flow cytometry can provide more detailed information about the localization and distribution of H2O2 in cells and tissues. Finally, the development of new methods for the synthesis and modification of this compound can lead to the discovery of more potent and selective probes for H2O2 detection.
合成法
The synthesis of N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of tert-butyl 3,5-dimethylbenzoate with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of sodium hydride as a base, followed by the addition of hydrochloric acid to obtain the final product.
科学的研究の応用
N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is used as a fluorescent probe for the detection of H2O2 in various biological systems, including cells, tissues, and organs. This compound is highly selective for H2O2 and has been utilized for the detection of oxidative stress in cells and tissues. Additionally, this compound has been applied in the diagnosis of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
特性
IUPAC Name |
N-tert-butyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15-11-16(2)13-18(12-15)21(26)25(22(3,4)5)14-19-23-20(24-27-19)17-9-7-6-8-10-17/h6-13H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBFFOQLRDJPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-methyl-2-furyl)methylene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5710993.png)
![3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5710995.png)

![2-ethoxy-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5711005.png)
![2-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711009.png)

![ethyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711024.png)
![4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)


![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5711044.png)
![3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5711052.png)

